Cas no 2034576-08-2 (5-chloro-2-{1-(naphthalene-1-sulfonyl)pyrrolidin-3-yloxy}pyrimidine)
5-chloro-2-{1-(naphthalene-1-sulfonyl)pyrrolidin-3-yloxy}pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 5-chloro-2-{1-(naphthalene-1-sulfonyl)pyrrolidin-3-yloxy}pyrimidine
- 5-chloro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- AKOS026701361
- 5-chloro-2-(1-naphthalen-1-ylsulfonylpyrrolidin-3-yl)oxypyrimidine
- F6478-6303
- 2034576-08-2
- 5-chloro-2-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine
-
- Inchi: 1S/C18H16ClN3O3S/c19-14-10-20-18(21-11-14)25-15-8-9-22(12-15)26(23,24)17-7-3-5-13-4-1-2-6-16(13)17/h1-7,10-11,15H,8-9,12H2
- InChI Key: CEDRRCSFCNEWOO-UHFFFAOYSA-N
- SMILES: ClC1C=NC(=NC=1)OC1CCN(C1)S(C1=CC=CC2C=CC=CC1=2)(=O)=O
Computed Properties
- Exact Mass: 389.0600902g/mol
- Monoisotopic Mass: 389.0600902g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 577
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 80.8Ų
5-chloro-2-{1-(naphthalene-1-sulfonyl)pyrrolidin-3-yloxy}pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6478-6303-2μmol |
5-chloro-2-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine |
2034576-08-2 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6478-6303-5μmol |
5-chloro-2-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine |
2034576-08-2 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6478-6303-10μmol |
5-chloro-2-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine |
2034576-08-2 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6478-6303-20μmol |
5-chloro-2-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine |
2034576-08-2 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6478-6303-1mg |
5-chloro-2-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine |
2034576-08-2 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6478-6303-2mg |
5-chloro-2-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine |
2034576-08-2 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6478-6303-3mg |
5-chloro-2-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine |
2034576-08-2 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6478-6303-4mg |
5-chloro-2-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine |
2034576-08-2 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6478-6303-5mg |
5-chloro-2-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine |
2034576-08-2 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6478-6303-10mg |
5-chloro-2-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine |
2034576-08-2 | 10mg |
$79.0 | 2023-09-08 |
5-chloro-2-{1-(naphthalene-1-sulfonyl)pyrrolidin-3-yloxy}pyrimidine Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 5-chloro-2-{1-(naphthalene-1-sulfonyl)pyrrolidin-3-yloxy}pyrimidine
Introduction to 5-chloro-2-{1-(naphthalene-1-sulfonyl)pyrrolidin-3-yloxy}pyrimidine (CAS No. 2034576-08-2)
5-chloro-2-{1-(naphthalene-1-sulfonyl)pyrrolidin-3-yloxy}pyrimidine, identified by its CAS number 2034576-08-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that exhibit a unique structural framework, combining a pyrimidine core with functional groups that enhance its biological activity. The presence of a chloro substituent at the 5-position and an naphthalene-1-sulfonyl moiety linked to a pyrrolidinyl group via an oxygen atom at the 3-position contributes to its distinct chemical properties and potential therapeutic applications.
The structural design of 5-chloro-2-{1-(naphthalene-1-sulfonyl)pyrrolidin-3-yloxy}pyrimidine positions it as a promising candidate for further exploration in drug discovery. The pyrimidine ring is a fundamental scaffold in many bioactive molecules, often serving as a key pharmacophore in the development of antiviral, anticancer, and antimicrobial agents. The incorporation of the naphthalene-1-sulfonyl group not only introduces additional electronic and steric effects but also enhances solubility and metabolic stability, which are critical factors in drug design.
In recent years, there has been growing interest in developing novel compounds that can modulate cellular signaling pathways associated with diseases such as cancer and inflammation. The chloro substituent in 5-chloro-2-{1-(naphthalene-1-sulfonyl)pyrrolidin-3-yloxy}pyrimidine has been shown to enhance binding affinity to biological targets, making it an attractive feature for medicinal chemists. Furthermore, the pyrrolidinyl moiety can interact with specific amino acid residues in protein targets, potentially leading to the development of highly selective inhibitors.
One of the most compelling aspects of this compound is its potential role in inhibiting kinases, which are enzymes that play a crucial role in cell proliferation and survival. Kinase inhibitors have been extensively studied and have shown great promise in treating various types of cancer. The structural features of 5-chloro-2-{1-(naphthalene-1-sulfonyl)pyrrolidin-3-yloxy}pyrimidine suggest that it may interact with ATP-binding pockets of kinases, thereby blocking their activity. This interaction could lead to the development of novel therapeutic agents that target specific kinases implicated in disease pathways.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of small molecules like 5-chloro-2-{1-(naphthalene-1-sulfonyl)pyrrolidin-3-yloxy}pyrimidine with high precision. These studies have highlighted the compound's potential as a kinase inhibitor by demonstrating its ability to dock into the active sites of target proteins with high affinity. Such computational insights are invaluable for guiding experimental efforts and optimizing lead compounds for clinical development.
The synthesis of 5-chloro-2-{1-(naphthalene-1-sulfonyl)pyrrolidin-3-yloxy}pyrimidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, has been instrumental in facilitating the construction of complex molecular frameworks. These synthetic strategies not only improve efficiency but also allow for greater flexibility in modifying the structure of the compound for further pharmacological evaluation.
In vitro studies have begun to unravel the biological activities of 5-chloro-2-{1-(naphthalene-1-sulfonyl)pyrrolidin-3-yloxy}pyrimidine, revealing its potential as an anti-proliferative agent. Initial experiments have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest. These findings are particularly exciting given the increasing demand for targeted therapies that can selectively kill cancer cells while minimizing side effects on healthy tissues.
The development of novel drug candidates is often hampered by issues related to bioavailability and toxicity. However, the structural features of 5-chloro-2-{1-(naphthalene-1-sulfonyl)pyrrolidin-3-yloxy}pyrimidine suggest that it may possess favorable pharmacokinetic properties. The presence of polar functional groups such as hydroxyl and sulfonic acid moieties can enhance solubility, while the aromatic rings contribute to metabolic stability. These properties are essential for ensuring that the compound reaches its target site in sufficient concentrations to exert its therapeutic effect.
As research continues to progress, it is anticipated that 5-chloro-2-{1-(naphthalene-1-sulfonyl)pyrrolidin-3-yloxy}pyrimidine will emerge as a key player in the development of next-generation therapeutics. Its unique structural features and promising biological activities make it an attractive candidate for further investigation. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial in translating these findings into clinical applications that benefit patients worldwide.
The future directions for this research include exploring derivative compounds that may enhance potency or reduce toxicity while maintaining efficacy. Additionally, preclinical studies will be necessary to evaluate the safety and efficacy of 5-chloro-2-{1-(naphthalene-1-sulfonyl)pyrrolidin-3-yloxy}pyrimidine before it can be advanced into human clinical trials. These studies will provide critical insights into its potential as a therapeutic agent and pave the way for new treatments against various diseases.
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